2-Phenyl-5-methylazepane
Description
2-Phenyl-5-methylazepane is a seven-membered azepane ring derivative with a phenyl group at the 2-position and a methyl group at the 5-position. The molecular formula is calculated as C₁₂H₁₇N, with a molecular weight of 175.27 g/mol.
Properties
CAS No. |
339547-34-1 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-methyl-2-phenylazepane |
InChI |
InChI=1S/C13H19N/c1-11-7-8-13(14-10-9-11)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
WTIMXWQOYGARNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenylazepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1,6-heptadiene with a suitable catalyst can lead to the formation of the azepane ring. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating the reaction mixture to facilitate cyclization .
Industrial Production Methods: In an industrial setting, the production of 5-methyl-2-phenylazepane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-2-phenylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azepanes and phenyl derivatives.
Scientific Research Applications
Chemistry: 5-methyl-2-phenylazepane is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, 5-methyl-2-phenylazepane is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antimicrobial agent. Its unique structure allows for the modulation of biological pathways, making it a promising candidate for drug development .
Industry: In the industrial sector, 5-methyl-2-phenylazepane is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenylazepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Phenyl-2-azepanone
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight : 189.257 g/mol
- Key Features: A ketone group at the 2-position and a phenyl group at the 5-position.
- Synthetic Relevance: 5-Phenyl-2-azepanone is a precursor in heterocyclic chemistry, often used in cyclization reactions to form bioactive molecules. Its synthesis via reductive amination or ring-expansion methods is well-documented .
2-Phenylazepane (unsubstituted analog)
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 161.24 g/mol
- This could enhance binding to certain biological targets but may reduce metabolic stability compared to the methylated derivative.
2-Methyl-5-phenylpiperidine
- Structural Analogy : A six-membered piperidine ring vs. a seven-membered azepane.
- Impact of Ring Size : The larger azepane ring in 2-Phenyl-5-methylazepane allows for greater torsional flexibility, which can influence receptor-binding kinetics in pharmaceutical applications. Piperidine derivatives generally exhibit faster metabolic clearance due to their smaller size.
Data Table: Comparative Analysis of Azepane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇N | 175.27 (calculated) | Phenyl (C2), Methyl (C5) | Amine | Drug candidates, agrochemicals |
| 5-Phenyl-2-azepanone | C₁₂H₁₅NO | 189.257 | Phenyl (C5), Ketone (C2) | Ketone | Synthetic intermediates |
| 2-Phenylazepane | C₁₁H₁₅N | 161.24 (calculated) | Phenyl (C2) | Amine | Neuroscience research |
Research Findings and Limitations
- Synthetic Challenges: The methyl and phenyl groups in this compound may complicate stereoselective synthesis compared to 5-Phenyl-2-azepanone, where the ketone acts as a directing group .
- Thermodynamic Stability : Azepanes generally exhibit lower ring strain than smaller cycloamines (e.g., piperidines), but substituent positioning (e.g., 5-methyl vs. 2-phenyl) can alter stability.
- Data Gaps : Experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating further characterization.
Biological Activity
2-Phenyl-5-methylazepane is an organic compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl group at the second position and a methyl group at the fifth position of the azepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 177.27 g/mol |
| CAS Number | 339547-34-1 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the areas of analgesic, anti-inflammatory, and antimicrobial effects. Its potential as a pharmacophore in drug design is also noteworthy.
Analgesic Activity
Studies have shown that compounds similar to this compound can modulate pain pathways effectively. For instance, azepanes have been investigated for their ability to interact with opioid receptors, which are critical in pain modulation.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Research suggests that azepanes can downregulate inflammatory pathways, making them candidates for treating conditions like arthritis.
Antimicrobial Effects
Preliminary studies indicate that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Receptor Interaction : It can bind to receptors involved in pain perception and inflammation.
- Enzyme Modulation : The compound may inhibit enzymes that play a role in inflammatory processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting cellular integrity and function.
Case Studies
Several studies have explored the biological activity of azepanes, including derivatives of this compound.
Case Study 1: Analgesic Efficacy
A study published in Journal of Medicinal Chemistry investigated various azepane derivatives for their analgesic properties. The results indicated that certain modifications to the azepane structure enhanced binding affinity to opioid receptors, resulting in improved analgesic efficacy.
Case Study 2: Anti-inflammatory Activity
In another research article focused on anti-inflammatory agents, derivatives similar to this compound were tested for their ability to inhibit TNF-alpha production in macrophages. The findings demonstrated a significant reduction in inflammation markers when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
